molecular formula C8H10N2O B3079096 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060803-15-7

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3079096
CAS RN: 1060803-15-7
M. Wt: 150.18 g/mol
InChI Key: PGLJXNZHDZDAPQ-UHFFFAOYSA-N
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Description

“5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The specific synthesis process for this compound is not detailed in the available sources.

Scientific Research Applications

Synthesis of Fused Heterocycles

One study demonstrates the use of related compounds in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives were obtained by oxidation of tosylhydrazones, showcasing their utility in generating tricyclic heterocycles with potential biological activities (H. A. A. El-Nabi, 2004).

Novel Intramolecular Tetrahydrofuran Formation

Another study highlights the synthesis of a novel type of intramolecular tetrahydrofuran formation, demonstrating the versatility of these compounds in creating complex molecular structures that could be valuable in drug development and synthetic chemistry (W. Verboom et al., 2010).

Transformations of Pyrrolopyridines

Transformations of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines through reactions with dimethoxytetrahydrofuran and subsequent rearrangements have been explored, indicating the potential of these compounds in synthesizing novel heterocyclic structures with varied biological significance (E. Kaigorodova et al., 2004).

Efficient Synthesis of Dihydropyrrolopyridines

Research has developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, highlighting the potential for incorporating these structures into drugs or other functional materials through a three-component reaction (Marcelo Vilches-Herrera et al., 2013).

Synthesis of Pyrrolylpyridines from Alkynes

A novel synthetic approach to pyrrolylpyridines from alkynes and isothiocyanates demonstrates the chemical flexibility and utility of these compounds in creating molecules with enhanced properties, potentially useful in various fields including pharmacology and materials science (N. A. Nedolya et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

It is known that the compound is a solid powder

Result of Action

The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells . These effects make it a potential therapeutic agent for various types of cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Future Directions

The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, including “5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine”, has been reported to have development prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLJXNZHDZDAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244851
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060803-15-7
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060803-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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